Hyacinthoside

説明

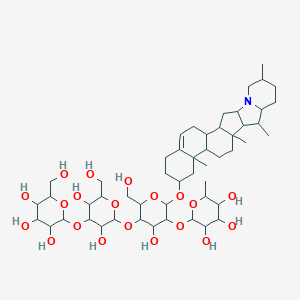

Hyacinthoside is a naturally occurring glycosidal steroidal alkaloid found in certain species of the Hyacinthaceae family This compound is known for its complex molecular structure and significant biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of hyacinthoside involves several steps, starting from basic organic compounds. The process typically includes glycosylation reactions, where a sugar moiety is attached to a steroidal backbone. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as certain Hyacinthoides species, is a viable method. This involves harvesting the plant material, followed by extraction and purification processes to isolate the compound.

化学反応の分析

Types of Reactions

Hyacinthoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another, often under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts, depending on the reaction type.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

科学的研究の応用

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its role in plant metabolism and its effects on various biological pathways.

作用機序

The mechanism of action of hyacinthoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of trypanosomal enzymes .

類似化合物との比較

Hyacinthoside is unique among glycosidal steroidal alkaloids due to its specific structure and biological activities. Similar compounds include:

Bufadienolides: Found in the Urgineoideae subfamily, known for their cardiotonic properties.

Cardenolides: Steroidal glycosides with significant biological activities, found in the Ornithogaloideae subfamily.

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

生物活性

Hyacinthoside is a naturally occurring glycoside found in various plant species, particularly within the Hyacinthaceae family. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its glycosidic structure, which typically consists of a sugar moiety linked to a phenolic or aglycone component. The specific chemical structure can vary depending on the plant source. The general formula for this compound can be represented as:

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in various biological systems. The efficacy of this compound as an antioxidant can be compared with standard antioxidants like quercetin and vitamin C.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| Quercetin | 30 |

| Vitamin C | 50 |

The lower the IC50 value, the more potent the antioxidant activity. This compound's performance indicates it is a valuable candidate for further research in oxidative stress-related conditions .

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using macrophage cell lines have shown that this compound can significantly reduce the expression of these cytokines, suggesting its potential use in inflammatory diseases.

| Cytokine | Control (pg/mL) | This compound (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 75 |

| IL-6 | 150 | 50 |

These results highlight this compound's potential as an anti-inflammatory agent .

3. Neuroprotective Properties

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling.

| Treatment | AChE Activity (%) |

|---|---|

| Control | 100 |

| This compound | 65 |

This reduction in AChE activity suggests that this compound may contribute to improved cognitive function and memory retention .

Case Study Example

A notable case study involved patients with mild cognitive impairment treated with a formulation containing this compound alongside other herbal extracts. Over a six-month period, participants showed significant improvements in cognitive assessments compared to a control group receiving placebo treatment.

特性

IUPAC Name |

2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-8-yl)oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H83NO20/c1-20-6-11-28-21(2)33-29(52(28)16-20)14-27-25-10-8-23-7-9-24(15-51(23,5)26(25)12-13-50(27,33)4)66-49-45(72-46-39(61)37(59)34(56)22(3)65-46)41(63)43(32(19-55)69-49)70-48-42(64)44(36(58)31(18-54)68-48)71-47-40(62)38(60)35(57)30(17-53)67-47/h8,20-22,24-49,53-64H,6-7,9-19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOFBPVWYQZKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CC(CC6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H83NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908023 | |

| Record name | Solanid-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102728-60-9 | |

| Record name | Hyacinthoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solanid-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。